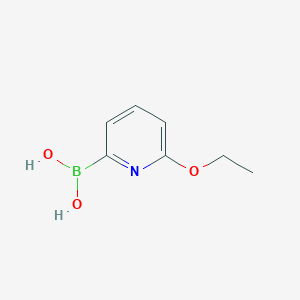

(6-Ethoxypyridin-2-yl)boronic acid

説明

特性

IUPAC Name |

(6-ethoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYDQFHHCDAUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671270 | |

| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913373-41-8 | |

| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to (6-Ethoxypyridin-2-yl)boronic acid (CAS No. 913373-41-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heteroaromatic scaffolds is paramount to the design of novel therapeutic agents. Among the vast array of building blocks available, pyridinylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (6-Ethoxypyridin-2-yl)boronic acid, a versatile building block whose utility in the construction of complex molecular architectures is of significant interest to the drug discovery community. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the synthesis, properties, and applications of this compound, grounded in established scientific principles and practical, field-proven insights. Every piece of information herein is intended to be a self-validating system, empowering researchers to confidently integrate this valuable reagent into their synthetic workflows.

Compound Profile: (6-Ethoxypyridin-2-yl)boronic acid

(6-Ethoxypyridin-2-yl)boronic acid , registered under CAS number 913373-41-8, is a substituted pyridinylboronic acid that has garnered attention as a key intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring an ethoxy group at the 6-position of the pyridine ring, offers unique electronic and steric properties that can be exploited in the design of novel compounds.

| Property | Value | Source |

| CAS Number | 913373-41-8 | [1] |

| Molecular Formula | C₇H₁₀BNO₃ | [1] |

| Molecular Weight | 166.97 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis of (6-Ethoxypyridin-2-yl)boronic acid: A Practical Approach

The synthesis of pyridinylboronic acids often presents challenges due to the inherent reactivity of the pyridine ring and the lability of the boronic acid moiety. However, established methodologies for the preparation of 2-pyridinylboronic acids can be effectively applied to the synthesis of the title compound. A common and reliable approach involves the halogen-metal exchange of a suitable halopyridine precursor followed by borylation.

A representative synthetic pathway is the lithiation of a 2-halo-6-ethoxypyridine followed by quenching with a trialkyl borate. This method offers a regioselective route to the desired 2-pyridinylboronic acid.

Experimental Protocol: Synthesis of (6-Ethoxypyridin-2-yl)boronic acid

This protocol is adapted from established procedures for the synthesis of 2-pyridinylboronic acids.[2]

Materials:

-

2-Bromo-6-ethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-ethoxypyridine (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly quench with 2 M HCl until the pH is approximately 2. Stir the mixture for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford (6-Ethoxypyridin-2-yl)boronic acid as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (6-Ethoxypyridin-2-yl)boronic acid.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use. The following table summarizes key properties of (6-Ethoxypyridin-2-yl)boronic acid.

| Property | Description |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. |

| Stability | As with many boronic acids, it is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). It is recommended to store it under an inert atmosphere at low temperatures to minimize degradation. |

| Hygroscopicity | May be hygroscopic. Handle in a dry environment. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the electron-donating ethoxy group and the electron-withdrawing boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ethoxy carbons and the five distinct carbons of the pyridine ring. The carbon atom attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or other adducts depending on the solvent system used.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (6-Ethoxypyridin-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

The ethoxy group at the 6-position of the pyridine ring can influence the reactivity of the boronic acid and the properties of the resulting coupled products. It can modulate factors such as solubility, metabolic stability, and protein-ligand interactions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[3][4][5]

Materials:

-

(6-Ethoxypyridin-2-yl)boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide, (6-Ethoxypyridin-2-yl)boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (6-Ethoxypyridin-2-yl)boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] As previously noted, storage under an inert atmosphere at low temperatures is recommended to maintain the integrity of the compound.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(6-Ethoxypyridin-2-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heteroaromatic compounds for drug discovery. Its synthesis, while requiring careful execution, is achievable through established methodologies. A thorough understanding of its properties, coupled with optimized Suzuki-Miyaura coupling protocols, will enable researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel molecular architectures continues to grow, the importance of well-characterized and readily applicable building blocks like (6-Ethoxypyridin-2-yl)boronic acid will undoubtedly increase.

References

-

Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

-

Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

(6-Ethoxycarbonyl-2-pyridinyl)boronic acid | C8H10BNO4 | CID 125500089 - PubChem. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.... Preprints.org. [Link]

-

6-Ethoxy-3-pyridinylboronic acid - Chem-Impex. [Link]

-

Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. PMC. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). [Link]

-

CID 139060006 | C12H16B2N2O6 - PubChem. [Link]

Sources

- 1. (6-Ethoxypyridin-2-yl)boronic acid | 913373-41-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

(6-Ethoxypyridin-2-yl)boronic acid structure

An In-Depth Technical Guide to (6-Ethoxypyridin-2-yl)boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery

Foreword

As a Senior Application Scientist, my focus extends beyond the mere provision of chemical reagents; it involves empowering fellow researchers to harness the full potential of these molecules. (6-Ethoxypyridin-2-yl)boronic acid is a prime example of a building block that, while possessing immense synthetic utility, demands a nuanced understanding for its successful application. This guide is structured not as a rigid protocol but as a comprehensive narrative, designed to provide not just the "how" but the critical "why" behind each recommendation. We will delve into its structure, explore a robust synthetic strategy, detail rigorous analytical validation, and apply it in the context of its most powerful application—the Suzuki-Miyaura cross-coupling reaction. The aim is to equip you, the researcher, with the expertise and confidence to integrate this valuable synthon into your drug development workflows effectively.

Part 1: Physicochemical Properties and Structural Analysis

(6-Ethoxypyridin-2-yl)boronic acid is a substituted heteroaromatic boronic acid. Its structure is characterized by a pyridine ring, which imparts specific electronic properties and potential for hydrogen bonding and metal coordination. The boronic acid moiety is positioned at the C2 position, ortho to the ring nitrogen, while a sterically and electronically influential ethoxy group is at the C6 position, para to the point of C-C bond formation in coupling reactions.

The Lewis acidic boron atom is the reactive center, but its reactivity is modulated by the entire molecular framework. The pyridine nitrogen can act as a Lewis base, potentially coordinating to catalytic metals, while the electron-donating ethoxy group influences the aromatic system's electron density. Understanding this interplay is crucial for predicting reactivity and troubleshooting synthetic challenges.

Caption: Chemical structure of (6-Ethoxypyridin-2-yl)boronic acid.

Table 1: Physicochemical and Safety Identifiers

| Property | Value | Source |

| CAS Number | 913373-41-8 | [1] |

| Molecular Formula | C₇H₁₀BNO₃ | [1][2] |

| Molecular Weight | 166.97 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302, H315, H319 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation) | [1] |

Part 2: Synthesis, Purification, and Stability Considerations

The synthesis of 2-pyridyl boronic acids is notoriously challenging due to the inherent instability of the C-B bond adjacent to the electron-deficient pyridine nitrogen, which can lead to rapid protodeboronation. The strategy, therefore, must employ conditions that favor the formation of the C-B bond while minimizing its cleavage. The most reliable method involves a low-temperature halogen-metal exchange followed by quenching with a borate ester.

Rationale for Synthetic Strategy

-

Starting Material: 2-Bromo-6-ethoxypyridine is the logical precursor. The bromine atom at the 2-position is selectively targeted for the halogen-metal exchange.

-

Metalation Reagent: n-Butyllithium (n-BuLi) is a powerful organolithium reagent capable of performing the Li-Br exchange at very low temperatures.

-

Cryogenic Conditions (-78°C): This is the most critical parameter. The extreme cold stabilizes the resulting 2-lithiated pyridine intermediate, preventing it from decomposing or reacting with the solvent (typically THF).

-

Electrophilic Quench: Triisopropyl borate (B(O-iPr)₃) serves as the boron source. It readily reacts with the highly nucleophilic organolithium intermediate to form a boronate ester complex.

-

Acidic Workup: A careful aqueous acidic workup hydrolyzes the boronate ester to yield the final boronic acid.

Experimental Protocol: Synthesis of (6-Ethoxypyridin-2-yl)boronic acid

-

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-6-ethoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Step 2: Halogen-Metal Exchange

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70°C.

-

Stir the resulting mixture at -78°C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

-

-

Step 3: Boronylation

-

In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

-

-

Step 4: Hydrolysis and Isolation

-

Cool the reaction mixture to 0°C in an ice bath.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Stir vigorously for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Stability

The crude product often contains residual starting material and boronic acid-derived impurities like boroxines (cyclic trimers formed via dehydration). Purification can be achieved by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by silica gel chromatography.

Crucial Insight: Boronic acids are prone to dehydration. To maintain integrity, the purified (6-Ethoxypyridin-2-yl)boronic acid must be stored under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[1] This precaution is not merely a suggestion but a requirement to prevent degradation and ensure reproducibility in subsequent reactions.

Caption: Synthetic workflow for (6-Ethoxypyridin-2-yl)boronic acid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the structure and purity of the synthesized product. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. The aromatic region should show distinct signals for the three pyridine protons. The ethoxy group will present as a characteristic triplet and quartet. A broad singlet, corresponding to the two protons of the B(OH)₂ group, should be visible; this signal will disappear upon the addition of a drop of D₂O, confirming its identity.[3]

-

¹³C NMR Analysis: Confirm the number of unique carbon environments.

-

¹¹B NMR Analysis: For unambiguous confirmation, acquire a boron-11 NMR spectrum. Aryl boronic acids typically exhibit a broad signal in the range of δ 27-33 ppm.[4]

Table 2: Expected Analytical Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | 3 aromatic signals, 1 quartet, 1 triplet. A broad, D₂O-exchangeable singlet. | Corresponds to the pyridine and ethoxy protons. The singlet is characteristic of the B(OH)₂ group.[3] |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 165.9 | Negative ion mode is often preferred for boronic acids to avoid dehydration and see the deprotonated parent ion.[5] |

Protocol 2: Mass Spectrometry (MS)

The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase, leading to the formation of boroxines which can complicate spectral interpretation.[6][7]

-

Methodology: Utilize Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). This method offers rapid analysis with minimal sample preparation.[5][8]

-

Ionization Mode: Operate in negative ion mode (ESI-). This promotes the formation of the deprotonated molecular ion [M-H]⁻, which is often the base peak and provides clear molecular weight confirmation.[5]

-

Data Interpretation: The primary ion to be monitored is at m/z ≈ 165.9, corresponding to [C₇H₉BNO₃]⁻.

Part 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (6-Ethoxypyridin-2-yl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[9][10]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle. The key is the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol describes the coupling of (6-Ethoxypyridin-2-yl)boronic acid with 4-bromoanisole.

-

Step 1: Reagent Preparation

-

In an oven-dried vial, combine (6-Ethoxypyridin-2-yl)boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02 eq). The choice of a ligand like dppf is often beneficial for heteroaromatic couplings as it can prevent catalyst inhibition by the pyridine nitrogen.[11]

-

-

Step 2: Reaction Execution

-

Seal the vial with a Teflon-lined cap.

-

Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water is often crucial for facilitating the formation of the boronate complex and promoting the transmetalation step.[12]

-

Place the reaction mixture in a preheated oil bath at 80-100°C and stir for 4-12 hours.

-

-

Step 3: Monitoring and Workup

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Part 5: Safety, Handling, and Storage

Organoboronic acids, while generally less toxic than many organometallic reagents, require careful handling.

Table 3: Hazard and Handling Summary for (6-Ethoxypyridin-2-yl)boronic acid

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat.[13] |

| Engineering Controls | Handle the solid and prepare solutions in a certified chemical fume hood to avoid inhalation of dust.[14] |

| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[14][15] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14] |

| Storage | Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., Argon). Keep away from moisture and oxidizing agents.[1][13] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[14] |

Conclusion

(6-Ethoxypyridin-2-yl)boronic acid is a highly valuable, functionalized building block for the synthesis of complex biaryl structures, particularly in the fields of medicinal chemistry and materials science. Its successful use hinges on a thorough understanding of its inherent instability, requiring meticulous synthetic and handling procedures. By employing low-temperature synthesis, rigorous analytical characterization, and optimized Suzuki-Miyaura coupling protocols, researchers can confidently and reproducibly leverage the synthetic power of this versatile reagent.

References

- (6-Ethoxypyridin-2-yl)boronic acid | 913373-41-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/amb/amb99c01898]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40529a]

- Lisi, S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3433-3442. [URL: https://pubs.acs.org/doi/10.1021/ac200155j]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2013/ay/c3ay40529a]

- Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [URL: https://www.researchgate.

- Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4165-4172. [URL: https://pubs.acs.org/doi/10.1021/ac100411d]

- (6-Ethoxypyridin-2-yl)boronic acid - ChemScene. [URL: https://www.chemscene.com/products/6-Ethoxypyridin-2-yl-boronic-acid.html]

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [URL: https://www.researchgate.

- (6-ethoxypyridin-3-yl)boronic acid - Echemi. [URL: https://www.echemi.com/products/pd20160803-162025-875.html]

- Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC130310050]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Gryko, D. T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2275-2285. [URL: https://www.beilstein-journals.org/bjoc/articles/14/218]

- (6-(Pyridin-2-ylmethoxy)pyridin-3-yl)boronic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177688734]

- What is the background and overview of (6-ETHOXYPYRIDIN-3-YL)BORONIC ACID? Chemsrc. [URL: https://www.chemsrc.com/qa/612845-44-0.html]

- Ang, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 629-636. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0145]

- (6-Ethoxypyridin-3-yl)boronic acid - BLDpharm. [URL: https://www.bldpharm.com/products/612845-44-0.html]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [URL: https://www.youtube.

- Understanding the Chemical Properties and Applications of Boronic Acids. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.

- 1-Methylindazole-6-boronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=CC55306DE]

- Boric Acid Safety & Hazards. Lab Alley. [URL: https://www.laballey.com/blogs/chemicals/boric-acid-safety-hazards]

- Phenylboronic acid - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]

- Bartkowiak, G., et al. (2015). Electronic Supplementary Information for "Synthesis, NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids, novel ionic prospective sugar receptors". New Journal of Chemistry. [URL: https://www.rsc.

- Li, Z., et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(8), 1044. [URL: https://www.mdpi.com/1420-3049/21/8/1044]

- (6-Ethoxy-2-ethylpyridin-3-yl)boronic acid - BLD Pharm. [URL: https://www.bldpharm.com/products/N/A_10271.html]

- (6-ethoxypyridin-3-yl)boronic acid - HENAN SUNLAKE ENTERPRISE CORPORATION. [URL: https://www.guidechem.com/products/612845-44-0.html]

- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8510003/]

- Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 834. [URL: https://www.mdpi.com/1424-8247/15/7/834]

- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [URL: https://www.researchgate.

- CAS 612845-44-0 | (6-Ethoxypyridin-3-yl)boronic acid - Alchem.Pharmtech. [URL: https://www.alchem-pharmtech.com/product/cas-612845-44-0]

- Boronic Acids & Esters - Triz Pharma-Tech Co,Ltd. [URL: https://www.triz-pharma.com/products-Boronic-Acids-Esters-17.html]

- Pyridine-2-boronic acid, 95% - Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5945]

- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/244723329_Synthesis_of_Novel_Halopyridinylboronic_Acids_and_Esters_Part_4_Halopyridin-2-yl-boronic_Acids_and_Esters_Are_Stable_Crystalline_Partners_for_Classical_Suzuki_Cross-Coupling]

- Process for the preparation of pyridine-2-boronic acid esters - Google Patents. [URL: https://patents.google.

- Pyrimidin-2-ylboronic acid synthesis. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/17g10b4/pyrimidin2ylboronic_acid_synthesis/]

- Dąbrowski, M., et al. (2014). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 4(91), 49910-49919. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08343b]

- Ball, M., et al. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 9(33), 6776-6781. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02598a]

- 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide) MeO-PEO114-Bora in DMSO-d6... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-a-boronic-acid-end-functionalized-poly-ethylene-oxide-MeO-PEO114_fig1_323861294]

- (6-Ethoxypyridin-2-yl)boronic acid | 913373-41-8 - Sigma-Aldrich (International). [URL: https://www.sigmaaldrich.com/de/de/product/amb/amb99c01898]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. laballey.com [laballey.com]

An In-Depth Technical Guide to the Synthesis of (6-Ethoxypyridin-2-yl)boronic acid

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the primary synthetic methodologies for preparing (6-ethoxypyridin-2-yl)boronic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.

Introduction: Significance of (6-Ethoxypyridin-2-yl)boronic acid

(6-Ethoxypyridin-2-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry. Its structural motif is integral to a variety of pharmacologically active agents. Notably, it serves as a crucial intermediate in the synthesis of advanced Bruton's tyrosine kinase (BTK) inhibitors, which are at the forefront of treating B-cell malignancies and certain inflammatory diseases.[1] The ability to efficiently and reliably synthesize this reagent is therefore of paramount importance to the drug discovery and development pipeline.

This document outlines the two most prevalent and effective strategies for its synthesis: the classic halogen-metal exchange followed by borylation, and the modern palladium-catalyzed Miyaura borylation.

Strategic Overview: Lithiation vs. Palladium Catalysis

Two principal pathways dominate the synthesis of (6-ethoxypyridin-2-yl)boronic acid, each with distinct advantages and operational demands.

-

Halogen-Metal Exchange and Borylation: This is a foundational method in organometallic chemistry. It involves the deprotonation or, more commonly, a halogen-metal exchange of a suitable precursor like 2-bromo-6-ethoxypyridine at cryogenic temperatures, followed by trapping the resulting highly reactive organometallic intermediate with a boron electrophile (a trialkyl borate). This route is often high-yielding and utilizes relatively inexpensive reagents but demands strict control of temperature and atmospheric conditions.

-

Miyaura Borylation Reaction: A cornerstone of modern cross-coupling chemistry, this method utilizes a palladium catalyst to couple a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][3] This reaction generally offers broader functional group tolerance and milder conditions compared to the lithiation route.[4] However, it requires a precious metal catalyst and typically yields a boronic ester, which may necessitate a subsequent hydrolysis step to obtain the free boronic acid.

The choice between these methods often depends on available equipment (cryogenic reactors), scale, cost considerations, and the desired final product (boronic acid vs. boronic ester).

Primary Synthetic Route: Lithiation-Borylation

This approach is widely employed for its efficiency and directness in producing the target boronic acid. The synthesis begins with the commercially available 2-bromo-6-ethoxypyridine.

Underlying Mechanism

The reaction proceeds via a two-step sequence. First, a lithium-halogen exchange occurs when n-butyllithium (n-BuLi), a potent organometallic base, is added to 2-bromo-6-ethoxypyridine at -78 °C. This generates the highly nucleophilic 6-ethoxy-2-pyridyllithium intermediate. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the lithiated species.

In the second step, an electrophilic boron source, typically triisopropyl borate, is introduced. The pyridyllithium carbanion attacks the electrophilic boron atom, forming a lithium triisopropoxyboronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final (6-ethoxypyridin-2-yl)boronic acid.

Sources

(6-Ethoxypyridin-2-yl)boronic acid: A Technical Guide for Researchers

Introduction

(6-Ethoxypyridin-2-yl)boronic acid is a substituted pyridine boronic acid that serves as a vital building block in organic synthesis. Its unique structural features make it a valuable reagent, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth overview of its properties, applications, and handling procedures to support researchers in its effective and safe utilization.

Core Properties

A comprehensive understanding of the physicochemical properties of (6-Ethoxypyridin-2-yl)boronic acid is crucial for its successful application in synthetic chemistry.

| Property | Value |

| CAS Number | 913373-41-8 |

| Molecular Formula | C7H10BNO3[1] |

| Molecular Weight | 166.97 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Applications in Organic Synthesis

(6-Ethoxypyridin-2-yl)boronic acid is a versatile reagent with broad applications in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] (6-Ethoxypyridin-2-yl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 6-ethoxypyridin-2-yl moiety into a wide range of molecular scaffolds. This is particularly valuable in medicinal chemistry for the synthesis of 2-arylpyridines, which are prevalent in many biologically active compounds.[2]

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Challenges in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, such as slow transmetalation and protodeboronation, have been addressed through the development of specialized catalyst systems and reaction conditions.[4]

Other Applications

Beyond Suzuki-Miyaura couplings, boronic acids are utilized in a variety of other organic transformations, including:

-

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds.[5]

-

Liebeskind-Srogl Coupling: Synthesis of ketones.[5]

-

Catalysis: As Brønsted-Lewis acid catalysts.[6]

-

Sensors: For the detection of saccharides.[6]

The reactivity of (6-Ethoxypyridin-2-yl)boronic acid makes it a valuable tool in these and other synthetic methodologies.[6][7]

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of (6-Ethoxypyridin-2-yl)boronic acid with an aryl bromide.

Materials:

-

(6-Ethoxypyridin-2-yl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₃PO₄ or K₂CO₃)

-

Solvent (e.g., dioxane/water mixture)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed vial, combine the aryl bromide (1.0 equiv), (6-Ethoxypyridin-2-yl)boronic acid (1.5 equiv), and the base (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

-

Solvent and Catalyst Addition: Add the solvent and the palladium catalyst (e.g., 0.03 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 65 °C and 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography.

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.

Stability, Handling, and Storage

Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.

Stability Considerations

Boronic acids are generally more stable than many other organometallic reagents but can be susceptible to decomposition.

-

Protodeboronation: The cleavage of the carbon-boron bond, which can be accelerated by heat, base, or the presence of a palladium catalyst.[8]

-

Oxidation: Boronic acids can undergo oxidative degradation.[8]

-

Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. This process is often reversible.[8]

2-Heterocyclic boronic acids, such as (6-Ethoxypyridin-2-yl)boronic acid, can be particularly prone to decomposition.[8]

Safe Handling and Storage

To ensure the longevity and safety of (6-Ethoxypyridin-2-yl)boronic acid, the following practices are recommended:

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid creating dust.[9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[9] Keep in a cool, dry place, away from moisture and direct sunlight.[5] For long-term storage, refrigeration at temperatures under -20°C is advised.

Conclusion

(6-Ethoxypyridin-2-yl)boronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing carbon-carbon bonds, particularly in the synthesis of heteroaromatic compounds, makes it an indispensable tool for researchers in drug discovery and materials science. By understanding its properties and adhering to proper handling and reaction protocols, scientists can effectively harness its synthetic potential.

References

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

-

ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

Wiley. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

NIH National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

NIH PubChem. (6-(Pyridin-2-ylmethoxy)pyridin-3-yl)boronic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids. [Link]

-

Henan Sunlake Enterprise Corporation. (6-ethoxypyridin-3-yl)boronic acid product page. [Link]

-

eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

Alchem.Pharmtech. (6-Ethoxypyridin-3-yl)boronic acid product page. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

- Google Books.

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Edited by Dennis G. Hall. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. wiley.com [wiley.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

(6-Ethoxypyridin-2-yl)boronic acid molecular weight

An In-Depth Technical Guide to (6-Ethoxypyridin-2-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

(6-Ethoxypyridin-2-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry. Its unique electronic and structural properties make it an exceptional coupling partner in palladium-catalyzed reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, details robust synthetic methodologies with mechanistic insights, presents a thorough examination of its primary application in Suzuki-Miyaura cross-coupling, and explores its significance as an intermediate in the synthesis of biologically active agents. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Ascendancy of Heterocyclic Boronic Acids

Boronic acids, compounds characterized by a C–B bond with two hydroxyl groups on the boron atom (R-B(OH)₂), have become indispensable tools in organic chemistry.[1] Their stability, low toxicity, and versatile reactivity are key attributes that have propelled their widespread adoption.[2] While initially popularized for aryl-aryl bond formation, the incorporation of heteroatoms, particularly within aromatic rings like pyridine, has dramatically expanded their synthetic potential.

Heterocyclic boronic acids, such as (6-Ethoxypyridin-2-yl)boronic acid, serve as critical precursors for introducing nitrogen-containing aromatic moieties into target molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic placement of substituents—in this case, an ethoxy group at the 6-position and the boronic acid at the 2-position—precisely modulates the electronic properties and steric profile of the molecule, offering fine control over its reactivity and the properties of the final product. This guide focuses specifically on the 2-pyridyl isomer, a reagent of growing importance in constructing novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key characteristics of (6-Ethoxypyridin-2-yl)boronic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BNO₃ | [3] |

| Molecular Weight | 166.97 g/mol | [3] |

| CAS Number | 913373-41-8 | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Safety Information: The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant and may be harmful if swallowed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Codes: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.

Synthesis and Mechanistic Considerations

The preparation of pyridylboronic acids requires carefully controlled conditions due to the electronic nature of the pyridine ring. A prevalent and effective method involves a regioselective halogen-metal exchange followed by quenching with a borate ester.

Synthetic Pathway: Directed Ortho-Metalation and Borylation

The synthesis typically starts from a di-substituted pyridine, such as 2-bromo-6-ethoxypyridine. The process leverages the principles of directed ortho-metalation, where an existing functional group directs deprotonation to an adjacent position. However, a more common industrial route involves a lithium-halogen exchange at low temperatures.

Caption: Synthetic route to (6-Ethoxypyridin-2-yl)boronic acid.

Causality Behind Experimental Choices:

-

Strong Base (n-BuLi): n-Butyllithium is a powerful organolithium reagent required for the efficient lithium-halogen exchange with the aryl bromide at a synthetically useful rate.

-

Low Temperature (-78 °C): This temperature is critical for several reasons. It prevents unwanted side reactions, such as the degradation of the sensitive organolithium intermediate or reaction at other positions on the pyridine ring. It also ensures the high regioselectivity of the borylation step.

-

Borate Ester (Triisopropyl borate): This electrophilic boron source efficiently traps the nucleophilic organolithium intermediate. The bulky isopropyl groups help prevent the formation of undesired over-addition products.

-

Aqueous Workup (H₃O⁺): Acidic hydrolysis is necessary to convert the intermediate boronate ester into the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (6-Ethoxypyridin-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[1] This reaction is fundamental to the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[4]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[4]

-

Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the ethoxypyridinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the new C-C bond of the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Self-Validating Experimental Protocol

This generalized protocol can be adapted for coupling (6-Ethoxypyridin-2-yl)boronic acid with a variety of aryl halides. Optimization is often necessary for specific substrates.

Objective: Synthesize 2-Aryl-6-ethoxypyridine via Suzuki-Miyaura Coupling.

Materials:

-

Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv)

-

(6-Ethoxypyridin-2-yl)boronic acid (1.3 equiv)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (3 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (6-Ethoxypyridin-2-yl)boronic acid (1.3 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive. The self-validating aspect is that failure to properly exclude oxygen will result in catalyst deactivation and a failed or low-yielding reaction.

-

Solvent and Base Addition: Add the degassed dioxane/water solvent mixture, followed by the aqueous sodium carbonate solution via syringe. The base is essential for activating the boronic acid for the transmetalation step.

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (typically the aryl halide) indicates completion.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-Aryl-6-ethoxypyridine.

Applications in Drug Discovery

The true value of (6-Ethoxypyridin-2-yl)boronic acid is realized in its role as a key intermediate for synthesizing complex, biologically active molecules. The ethoxy-substituted pyridine motif is a feature in compounds designed to interact with specific biological targets. For instance, related isomers are used in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are critical for treating certain cancers and autoimmune diseases.[5]

BTK is a key kinase in B-cell development and activation, and its inhibition is a validated therapeutic strategy.[5] The synthesis of potent BTK inhibitors often involves a Suzuki coupling to introduce a substituted pyridine ring, highlighting the direct link between this boronic acid building block and the final active pharmaceutical ingredient (API).

Sources

(6-Ethoxypyridin-2-yl)boronic acid: A Technical Safety and Handling Guide for Research Professionals

(An In-depth Technical Guide)

This guide provides a detailed overview of the safety, handling, and toxicological profile of (6-Ethoxypyridin-2-yl)boronic acid, a key building block in modern synthetic chemistry and drug discovery. The information presented herein is synthesized from available safety data sheets of structurally related pyridine boronic acids and general best practices for laboratory chemical handling. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their experimental work.

Hazard Identification and Classification

(6-Ethoxypyridin-2-yl)boronic acid, while not extensively characterized toxicologically, belongs to the family of pyridine boronic acids. Based on data from analogous compounds, it should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some pyridine boronic acids are also classified as harmful if swallowed.[1][5]

Table 1: GHS Hazard Classification for Structurally Similar Pyridine Boronic Acids

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][5][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2][5] |

Signal Word: Warning[1][3][7][8]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of (6-Ethoxypyridin-2-yl)boronic acid is crucial for its proper handling and storage.

Table 2: Physical and Chemical Properties of (6-Ethoxypyridin-2-yl)boronic acid and Related Compounds

| Property | Value | Source |

| (6-Ethoxypyridin-2-yl)boronic acid | ||

| Molecular Formula | C7H10BNO3 | [9] |

| Molecular Weight | 166.97 g/mol | [9] |

| Melting Point | 102-104°C | [9][10] |

| Storage Temperature | 2-8°C | [8][9][10] |

| Pyridine-4-boronic acid (Analogue) | ||

| Molecular Formula | C5H6BNO2 | [1] |

| Molecular Weight | 122.92 g/mol | [1] |

| (2-Methoxy-6-methylpyridin-3-yl)boronic acid (Analogue) | ||

| Molecular Formula | C7H10BNO3 | [6] |

| Molecular Weight | 166.97 g/mol | [6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risks and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: All handling of solid (6-Ethoxypyridin-2-yl)boronic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[1][6][11][12]

-

Eye Protection: Chemical safety goggles or a face shield that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) must be worn.[1][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1][6][12] Gloves should be inspected before use and disposed of properly after handling.[6][12]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator is recommended.[4][12]

Handling Procedures

The causality behind these procedures is to prevent direct contact and aerosolization of the compound.

Experimental Workflow for Handling (6-Ethoxypyridin-2-yl)boronic acid

Caption: Safe handling workflow for (6-Ethoxypyridin-2-yl)boronic acid.

Storage Requirements

Proper storage is crucial to prevent degradation and ensure safety.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][13]

-

Temperature: Store in a refrigerator at 2-8°C.[8][9][10][13]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and acids.[1][11] Boric acid, a related compound, should be stored away from flammable materials.[14]

-

Segregation: Store in a dedicated area for corrosive or irritant solids, away from incompatible chemicals.[15][16][17]

Chemical Storage Incompatibility Diagram

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pipharm.com [pipharm.com]

- 5. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. 1207749-62-9|(6-(Hydroxymethyl)pyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. (6-ETHOXYPYRIDIN-3-YL)BORONIC ACID, CasNo.612845-44-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. laballey.com [laballey.com]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. safety.fsu.edu [safety.fsu.edu]

A Technical Guide to Sourcing and Utilizing (6-Ethoxypyridin-2-yl)boronic acid for Advanced Research

For Immediate Release

This guide serves as an essential resource for researchers, chemists, and drug development professionals on the strategic sourcing and application of (6-Ethoxypyridin-2-yl)boronic acid (CAS No. 913373-41-8). Moving beyond a simple supplier list, this document provides a comprehensive overview of the compound's properties, sourcing considerations, and critical application protocols to empower scientists in their research endeavors.

Introduction: The Strategic Importance of (6-Ethoxypyridin-2-yl)boronic acid

(6-Ethoxypyridin-2-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2][3][4] Its structure is of significant interest for the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[5] The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[6][7][8] This reaction's tolerance of diverse functional groups and relatively mild conditions makes it a cornerstone of contemporary drug discovery.[5][6]

The Supplier Landscape: A Multi-Tiered Approach to Sourcing

Selecting the right supplier for (6-Ethoxypyridin-2-yl)boronic acid is a critical decision that impacts experimental outcomes, reproducibility, and project timelines. A tiered approach to supplier evaluation is recommended.

| Supplier Tier | Representative Vendors | Key Strengths & Considerations |

| Tier 1: Major Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWR | Strengths: Extensive quality control, comprehensive documentation (CoA, SDS), reliable stock levels, and global distribution networks. Ideal for GMP or regulated environments. |

| Tier 2: Specialized Chemical Suppliers | Combi-Blocks, Apollo Scientific, BLDpharm, ChemScene | Strengths: Broad catalog of unique and diverse building blocks, flexible sizing (mg to kg), and often more competitive pricing for research quantities.[9][10] |

| Tier 3: Custom Synthesis & CROs | WuXi AppTec, Pharmaron, various specialized CROs | Strengths: Ability to synthesize custom derivatives, provide non-catalog purities, or scale up to multi-kilogram quantities. Essential for proprietary scaffolds or process development. |

Key Sourcing Insight: While Tier 1 suppliers offer robust quality assurance, Tier 2 vendors often provide greater catalog diversity for exploratory synthesis. For large-scale or custom needs, engaging a contract research organization (CRO) is the most strategic option.

Technical & Quality Specifications for Researchers

Purity, Stability, and Common Impurities

(6-Ethoxypyridin-2-yl)boronic acid, like many 2-heterocyclic boronic acids, is susceptible to decomposition.[11][12][13] Understanding these pathways is crucial for its effective use.

-

Protodeboronation: The cleavage of the C-B bond, often accelerated by moisture, heat, or base.[11][13]

-

Oxidation: Degradation in the presence of air or oxidizing agents.[13]

-

Anhydride Formation (Boroxine): Under anhydrous conditions, three molecules can dehydrate to form a cyclic trimer. While often reversible, this affects the compound's molecular weight and can complicate stoichiometry.[13]

A typical purity specification from commercial suppliers is ≥95%. Researchers should always request a Certificate of Analysis (CoA) to verify purity by methods such as ¹H NMR and LC-MS.

Recommended Storage and Handling

To ensure the integrity of the reagent, the following storage protocols are essential:

-

Storage: Store in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Minimize exposure to air and moisture. Use a glovebox or glove bag for weighing and dispensing. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application Focus: Best Practices in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the primary application for this boronic acid. However, the coupling of 2-pyridyl boronic acids can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the compound's inherent instability.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle.

Field-Proven Experimental Protocol

This protocol is a robust starting point for the coupling of (6-Ethoxypyridin-2-yl)boronic acid with an aryl bromide.

Materials:

-

(6-Ethoxypyridin-2-yl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Pd(dppf)Cl₂ (0.03 equivalents)

-

Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a clean, oven-dried reaction vessel, add the aryl bromide, (6-Ethoxypyridin-2-yl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Pd(dppf)Cl₂: This catalyst is often effective for heteroaromatic couplings, providing a good balance of activity and stability.

-

Na₂CO₃/Aqueous Dioxane: The base is crucial for the formation of the active boronate species required for transmetalation.[6] The aqueous solvent system facilitates the dissolution of the base and promotes the reaction.

Strategic Alternatives to Unstable Boronic Acids

For particularly challenging substrates or to improve shelf-life, researchers should consider more stable surrogates.

-

Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than the corresponding boronic acids and are compatible with most cross-coupling conditions.[13]

-

Potassium Trifluoroborate Salts: These crystalline solids exhibit excellent air and moisture stability, minimizing decomposition pathways like protodeboronation.[14]

-

MIDA Boronates: These derivatives offer exceptional benchtop stability and are designed for the slow, controlled release of the boronic acid under reaction conditions, which is particularly useful for unstable variants.[11][12]

Conclusion

(6-Ethoxypyridin-2-yl)boronic acid is a valuable reagent for constructing complex molecular architectures. A successful research outcome depends not only on a well-designed synthetic route but also on the strategic sourcing of high-quality starting materials. By understanding the supplier landscape, implementing rigorous handling and storage protocols, and optimizing reaction conditions, scientists can fully leverage the synthetic potential of this important building block. For applications requiring enhanced stability, the use of pinacol esters or MIDA boronates should be strongly considered.

References

-

Benchchem. (n.d.). Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Retrieved from Benchchem website.[6]

-

Kinzel, T. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Source not further specified].[7]

-

Gale, N. et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[8]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[11]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from NIH website.[12]

-

Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from Benchchem website.[13]

-

(n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Source not further specified].

-

Sigma-Aldrich. (n.d.). (6-Ethoxypyridin-2-yl)boronic acid. Retrieved from Sigma-Aldrich website.

-

RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.[5]

-

ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.[15]

-

Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved from Frontier Specialty Chemicals website.[14]

-

ChemScene. (n.d.). (6-Ethoxypyridin-2-yl)boronic acid. Retrieved from ChemScene website.[9]

-

BLDpharm. (n.d.). (6-Ethoxypyridin-3-yl)boronic acid. Retrieved from BLDpharm website.[10]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). (6-ethoxypyridin-3-yl)boronic acid. Retrieved from HENAN SUNLAKE ENTERPRISE CORPORATION website.[16]

-

Echemi. (n.d.). (6-ethoxypyridin-3-yl)boronic acid. Retrieved from Echemi website.[17]

-

aldlab-chemicals. (n.d.). (6-Ethoxypyridin-3-yl)boronic acid. Retrieved from aldlab-chemicals website.[18]

-

PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[1]

-

Wiley. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.[2]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[3]

-

BOC Sciences. (n.d.). CAS 1072945-01-7 6-Ethoxypyridine-3-boronic acid pinacol ester. Retrieved from BOC Sciences website.

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[4]

-

BLD Pharm. (n.d.). (6-Ethoxy-2-ethylpyridin-3-yl)boronic acid. Retrieved from BLD Pharm website.[19]

-

MDPI. (n.d.). Boron Chemistry for Medical Applications.[20]

-

Google Patents. (n.d.). WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity.[21]

-

BLDpharm. (n.d.). (6-(Hydroxymethyl)pyridin-2-yl)boronic acid. Retrieved from BLDpharm website.[22]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wiley.com [wiley.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chemscene.com [chemscene.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sunlake.lookchem.com [sunlake.lookchem.com]

- 17. echemi.com [echemi.com]

- 18. aldlab-chemicals_(6-Ethoxypyridin-3-yl)boronic acid [aldlab.com]

- 19. (6-Ethoxy-2-ethylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 20. mdpi.com [mdpi.com]

- 21. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 22. 1207749-62-9|(6-(Hydroxymethyl)pyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

A-Z.1. (6-Ethoxypyridin-2-yl)boronic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(6-Ethoxypyridin-2-yl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and purity of this compound. We delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, offering field-proven insights into the causality behind spectral features and providing robust, self-validating experimental protocols for data acquisition. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of substituted pyridine boronic acids.

Molecular Structure and Spectroscopic Overview

(6-Ethoxypyridin-2-yl)boronic acid, with a molecular formula of C₇H₁₀BNO₃ and a molecular weight of 166.97 g/mol , features a pyridine ring substituted with an ethoxy group at the 6-position and a boronic acid group at the 2-position.[1] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

-

NMR Spectroscopy reveals the electronic environment of each proton and carbon atom, confirming the substitution pattern and structural integrity.

-

IR Spectroscopy identifies the key functional groups through their characteristic vibrational frequencies, such as the O-H stretch of the boronic acid and the C-O and C=N bonds of the ethoxypyridine core.

-

Mass Spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns and stability.

Caption: Molecular structure of (6-Ethoxypyridin-2-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (6-Ethoxypyridin-2-yl)boronic acid in solution. The chemical shifts are highly sensitive to the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the ethoxy group.

¹H NMR Spectral Analysis

The proton NMR spectrum displays characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethoxy group. The deshielding effect of the ring nitrogen and oxygen atom significantly influences the chemical shifts of adjacent protons.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|